![molecular formula C8H11Br2N B1520533 4-(Bromomethyl)benzylamine hydrobromide CAS No. 34403-47-9](/img/structure/B1520533.png)
4-(Bromomethyl)benzylamine hydrobromide
Overview
Description
4-(Bromomethyl)benzylamine hydrobromide, also known as BBBH, is a chemical compound that belongs to the class of benzylamine derivatives. It is used in various pharmaceutical and chemical research applications . The compound has a molecular weight of 280.99 .
Molecular Structure Analysis
The molecular formula of 4-(Bromomethyl)benzylamine hydrobromide is C8H11Br2N . The InChI code for the compound is 1S/C8H10BrN.BrH/c9-5-7-1-3-8(6-10)4-2-7;/h1-4H,5-6,10H2;1H .Physical And Chemical Properties Analysis
The compound is a light-red to brown solid . It has a boiling point of 309.6ºC at 760mmHg . The exact mass of the compound is 278.92600 .Scientific Research Applications
Synthesis of Pharmaceutical Building Blocks
4-(Bromomethyl)benzylamine hydrobromide is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its benzylic bromine atom is highly reactive, making it an ideal candidate for further chemical transformations. For instance, it can be used to synthesize benzylamine derivatives that serve as building blocks for active pharmaceutical ingredients (APIs). These derivatives are crucial in the development of drugs with potential therapeutic applications in treating a range of diseases .
Photochemical Benzylic Bromination
The compound is used in photochemical benzylic bromination reactions. This process is significant in the pharmaceutical, agrochemical, and materials industries, where benzyl bromides are essential intermediates. The use of photochemistry allows for the desired reactivity without additional reagents or high temperatures, enhancing scalability and productivity, especially when applied in flow processing .
Safety and Hazards
Mechanism of Action
The exact mode of action, biochemical pathways involved, and pharmacokinetics would depend on the specific reaction conditions and the other compounds present. Similarly, the molecular and cellular effects, as well as the influence of environmental factors, would depend on the specific context in which this compound is used .
It’s also important to note that handling and usage of chemical compounds should always follow appropriate safety guidelines .
properties
IUPAC Name |
[4-(bromomethyl)phenyl]methanamine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN.BrH/c9-5-7-1-3-8(6-10)4-2-7;/h1-4H,5-6,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPODHRWGASQGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)CBr.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672165 | |
Record name | 1-[4-(Bromomethyl)phenyl]methanamine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00672165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
34403-47-9 | |
Record name | 1-[4-(Bromomethyl)phenyl]methanamine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00672165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 34403-47-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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